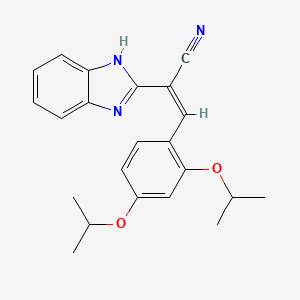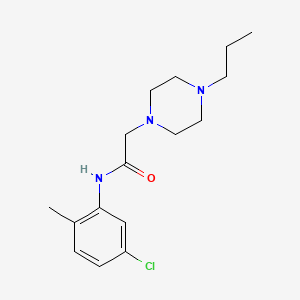![molecular formula C17H20ClNO B5313470 N-(3-chloro-2-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B5313470.png)
N-(3-chloro-2-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide, also known as Bicyclo[6.1.0]non-4-ene-9-carboxamide, 3-chloro-2-methyl-, (1R,4S)-, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. 1.0]non-4-ene-9-carboxamide.
Mechanism of Action
The exact mechanism of action of N-(3-chloro-2-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide is not fully understood. However, it has been suggested that the compound exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. Additionally, N-(3-chloro-2-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide has been shown to inhibit the activity of various enzymes, including COX-2 and 5-LOX, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been demonstrated to possess anti-inflammatory and analgesic effects, which are attributed to its ability to inhibit the production of inflammatory mediators. Additionally, N-(3-chloro-2-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide has been shown to possess antitumor effects, which are attributed to its ability to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
N-(3-chloro-2-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and the yield of the reaction is typically high. Additionally, N-(3-chloro-2-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide has been shown to exhibit potent biological activity, making it an attractive candidate for drug development. However, the compound has several limitations. For example, N-(3-chloro-2-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide is relatively insoluble in water, which may limit its application in certain experimental systems.
Future Directions
There are several future directions for research on N-(3-chloro-2-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide. One potential direction is the development of novel drugs based on the scaffold of N-(3-chloro-2-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3-chloro-2-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide and to identify its molecular targets. Finally, the development of new synthetic methods for the preparation of N-(3-chloro-2-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide may also be an area of future research.
Synthesis Methods
The synthesis of N-(3-chloro-2-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide involves the reaction of 3-chloro-2-methylphenyl isocyanate with bicyclo[6.1.0]non-4-ene-9-carboxylic acid in the presence of a suitable solvent and a catalyst. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization or column chromatography. The yield of the reaction is typically high, and the purity of the product can be confirmed by various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide has been studied extensively for its potential applications in medicinal chemistry, pharmacology, and biochemistry. The compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. Additionally, N-(3-chloro-2-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide has been investigated for its potential as a scaffold for the design of novel drugs targeting various diseases, including cancer, Alzheimer's disease, and inflammation.
properties
IUPAC Name |
(4Z)-N-(3-chloro-2-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-11-14(18)9-6-10-15(11)19-17(20)16-12-7-4-2-3-5-8-13(12)16/h2-3,6,9-10,12-13,16H,4-5,7-8H2,1H3,(H,19,20)/b3-2- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCRDZMSJMKMCO-IHWYPQMZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2C3C2CCC=CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2C3C2CC/C=C\CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]leucine](/img/structure/B5313392.png)
![2,4-dimethoxybenzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5313395.png)
![N-(2,5-dichlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5313407.png)
![2-{4-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-1H-pyrazol-1-yl]piperidin-1-yl}propanamide](/img/structure/B5313425.png)
![[1-({5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2,5-dihydro-1H-pyrrol-2-yl]methanol](/img/structure/B5313435.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B5313438.png)
![4-methyl-6-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylcarbonyl]-1,3-benzothiazol-2-amine](/img/structure/B5313442.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5313480.png)
![N-[(4-acetylmorpholin-2-yl)methyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5313482.png)
![3-{[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5313486.png)
![2-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5313492.png)
![(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}piperidine-3,3-diyl)dimethanol](/img/structure/B5313498.png)
